N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

QSAR Drug-likeness Lipophilicity

SAR exploration of indole-3-glyoxylamides is constrained by limited access to analogs with diverse phenyl ring substitutions. Most commercial libraries favor 4-substituted phenyl series, leaving the impact of dual electron-donating groups on target binding unexplored. This compound directly addresses this gap: • Unique 2,4-dimethoxyphenyl motif introduces dual H-bond acceptors and altered π-stacking absent in mono-methoxy or unsubstituted phenyl analogs • Predicted logP 3.25 and TPSA 61.4 Ų support intracellular permeability and CNS drug-like properties for tubulin polymerization inhibition assays • Validated scaffold with submicromolar antiprion activity (EC₅₀ <10 nM-10 µM range) in scrapie-infected cell models and antitumor efficacy in head-and-neck xenograft models Supplied with full analytical characterization. For R&D use only.

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 852367-83-0
Cat. No. B2771200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
CAS852367-83-0
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)OC
InChIInChI=1S/C18H16N2O4/c1-23-11-7-8-15(16(9-11)24-2)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22)
InChIKeyXXGVCPBQDXRTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Overview


N-(2,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-83-0) is a synthetic indole-3-glyoxylamide derivative belonging to a privileged scaffold class with validated pharmacological activities including antitumor, tubulin polymerization inhibition, and antiprion effects [1]. This compound features a 2,4-dimethoxyphenyl substitution on the acetamide nitrogen, a motif distinct from common mono-methoxy or unsubstituted phenyl analogs in the class, which influences electronic and steric properties relevant to target binding .

Privileged indole-3-glyoxylamide scaffold with reported antiprion and tubulin polymerization inhibition assay activities
2,4-dimethoxyphenyl substitution enables investigation of electronic and steric effects on target binding
Supports structure-activity relationship (SAR) studies and target-engagement probe development

N-(2,4-Dimethoxyphenyl) Indole-3-glyoxylamide: Why Substitution Fails


Within the indole-3-glyoxylamide chemotype, even minor substituent variations on the N-phenyl ring produce divergent pharmacological profiles. Published SAR data for antiprion and antitumor series show that the nature and position of substituents on the terminal phenyl ring critically modulate cellular potency (EC₅₀ ranging from <10 nM to >10 µM) and microsomal stability [1]. The 2,4-dimethoxy substitution pattern on our target compound introduces unique electronic (dual electron-donating methoxy groups) and steric features that are absent in the widely studied 4-methoxy, 4-chloro, or unsubstituted phenyl analogs, directly impacting binding interactions validated by 3D-QSAR studies on related pancreatic lipase inhibitors [2].

Substituent shift
4-methoxy, 4-chloro, or unsubstituted phenyl analogs exhibit divergent activity profiles; SAR data indicate substituent changes may alter cellular assay outcomes and metabolic stability.
HBD loss
N,N-dialkylated derivatives lack the amide H-bond donor; reported structure-activity studies link this loss to elimination of antiprion activity, limiting direct substitution.
Electronic mismatch
Electron-deficient 4-chlorophenyl analogs possess opposite aromatic electronic character, which may reduce π-stacking interactions with target protein pockets.

N-(2,4-Dimethoxyphenyl) Indole-3-glyoxylamide: Key Differentiators


Predicted logP Advantage vs. N-Phenyl Analog

Compared to the unsubstituted N-phenyl indole-3-glyoxylamide (parent scaffold), the 2,4-dimethoxy substitution increases logP, potentially enhancing passive membrane permeability. The computed logP for the target compound is 3.25 , while the unsubstituted N-phenyl analog has a predicted logP of approximately 2.5 (calculated via same method) [1].

Predicted logP vs. N-Phenyl Analog
Class-level
logP 3.25 vs ~2.5
Higher logP may support passive membrane permeability for intracellular target studies
Consensus model estimate; experimental logP not reported
QSAR Drug-likeness Lipophilicity

HBD Count Advantage Over N-Alkyl Analogs

The target compound retains an amide NH (HBD = 2), whereas N-alkyl or N,N-dialkyl indole-3-glyoxylamides (HBD = 1 or 0) lose a hydrogen bond donor. While excessive HBD count can impair permeability, a count of 2 is within the optimal range for oral drug-likeness (Lipinski rules) and may support target H-bond interactions. Direct experimental permeability data are lacking, but class-level SAR suggests that complete loss of the amide NH in N,N-disubstituted analogs eliminates key antiprion and antitumor activity [1].

HBD Count vs. N,N-Dialkyl Analog
Source review
HBD = 2 vs HBD = 0
Retained H-bond donor may support target interactions; activity loss in dialkylated analogs is reported
Calculated from chemical structure; N,N-dialkylated analogs inactive in antiprion assays
Medicinal Chemistry Physicochemical Properties Permeability

TPSA and CNS Penetration vs. N-Benzyl Analog

The target compound has a TPSA of 61.4 Ų , lower than N-benzyl-indole-3-glyoxylamide (TPSA ~71 Ų) primarily due to elimination of the additional methylene linker and incorporation of methoxy groups that reduce polarity. For CNS targets such as prion disease or brain metastases, a TPSA < 70 Ų is generally favorable for blood-brain barrier penetration.

TPSA vs. N-Benzyl Analog
Data to verify
TPSA 61.4 Ų vs ~71 Ų
Lower TPSA may support blood-brain barrier penetration for CNS disease model studies
Fragment-based calculation; experimental TPSA not available
Blood-Brain Barrier CNS Drug Design Physicochemical Properties

π-Stacking Potential vs. 4-Chlorophenyl Derivative

The 2,4-dimethoxyphenyl ring is electron-rich due to two strong electron-donating methoxy groups, enhancing π-π stacking interactions with aromatic residues in the target protein binding pocket. In contrast, the 4-chlorophenyl analog is electron-deficient, attenuating such interactions. Docking studies on indole-3-glyoxylamide pancreatic lipase inhibitors indicate that electron-rich substituents on the phenyl ring improve binding energy scores [1]. The target compound's unique electronic profile is structurally differentiated from both the 4-methoxyphenyl and 4-chlorophenyl analogs.

π-Stacking vs. 4-Chlorophenyl
Class-level
electron-rich vs electron-poor
Dimethoxy pattern may enhance π-stacking with electron-deficient pockets, as suggested by QSAR models
Inferred from Hammett constants; docking support from pancreatic lipase inhibitor studies
Structure-Activity Relationship Receptor Binding π-Stacking

N-(2,4-Dimethoxyphenyl) Indole-3-glyoxylamide: Research Applications


Antiprion Lead Optimization

The indole-3-glyoxylamide scaffold has demonstrated submicromolar to subnanomolar antiprion activity in scrapie-infected cell line models [1]. This compound's distinct 2,4-dimethoxyphenyl substitution offers a differentiated starting point for SAR exploration beyond the extensively characterized 4-substituted phenyl series. Researchers can use this compound as a chemical probe to interrogate how dual methoxy substitution affects PrPSc clearance versus the 6-substituted indole series that showed improved microsomal stability [2].

Anticancer Tubulin Inhibition

Indole-3-glyoxylamides have been validated as orally bioavailable tubulin polymerization inhibitors with tumor growth inhibition in head and neck cancer xenograft models [3]. The target compound, with its predicted favorable logP (3.25) and TPSA (61.4 Ų) , is positioned for further evaluation of intracellular accumulation, tubulin binding affinity, and cytotoxicity against multidrug-resistant cancer cell lines—a key differentiator from analogs with suboptimal permeability.

Pancreatic Lipase Inhibitor Screening

Recent 3D-QSAR models established the structural requirements for indole-3-glyoxylamide pancreatic lipase inhibition, highlighting the importance of phenyl ring substituent electronic character [4]. The target compound's electron-rich 2,4-dimethoxyphenyl group provides a test case for validating computational predictions of enhanced binding energy through π-stacking interactions, making it a valuable addition to focused screening libraries for metabolic disorder targets.

Benzodiazepine Receptor Subtype Probe

N-Substituted indol-3-ylglyoxylamides have been profiled as ligands of the benzodiazepine receptor (BzR) with potential for subtype-selective modulation [5]. The target compound's unique substitution pattern has not been characterized in BzR binding assays, representing a specific scientific gap. Researchers seeking novel BzR ligands with differentiated selectivity profiles may find this compound a useful addition to screening cascades, particularly given its predicted CNS drug-like properties (TPSA < 70 Ų).

Application
Selection Property
Validation Focus
Antiprion SAR probe studies
Scaffold with reported antiprion activity; differentiated 2,4-dimethoxyphenyl substitution for SAR expansion
PrPSc clearance in cell models and comparison with 4-substituted phenyl series
Tubulin polymerization inhibition studies
Indole-3-glyoxylamide pharmacophore with reported tubulin binding and in vivo model responses
Intracellular accumulation, binding affinity, and cytotoxicity profiling in MDR cancer cell lines
Pancreatic lipase inhibitor screening
Electron-rich dimethoxyphenyl group for evaluating π-stacking contribution in 3D-QSAR models
Binding energy and π-interaction validation against computational predictions
BZR subtype selectivity probe
Predicted CNS drug-like physicochemical context; unexplored substitution pattern at benzodiazepine receptor
BZR binding affinity and subtype selectivity determination in screening cascades
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